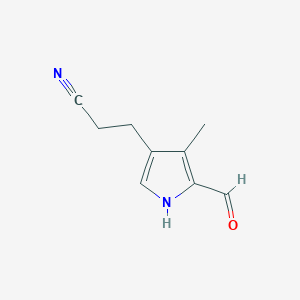
3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound features a formyl group at the 5-position, a methyl group at the 4-position, and a propanenitrile group at the 3-position of the pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are found in various natural products and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpyrrole with a suitable formylating agent, such as formic acid or formamide, under acidic conditions to introduce the formyl group at the 5-position. The resulting intermediate can then be reacted with acrylonitrile in the presence of a base, such as sodium hydride, to form the propanenitrile group at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), acidic or basic conditions.
Major Products Formed
Oxidation: 3-(5-carboxy-4-methyl-1H-pyrrol-3-yl)propanenitrile.
Reduction: 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanamine.
Substitution: Various halogenated or nitrated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrrole derivatives with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitrile group can interact with metal ions and other electrophilic species, affecting cellular processes. The overall biological activity of the compound is influenced by its ability to modulate various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propionic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-methyl-1H-pyrrole-3-carbaldehyde: Lacks the propanenitrile group.
5-formyl-4-methyl-1H-pyrrole-3-propanoic acid: Similar structure but with a propanoic acid group instead of a propanenitrile group
Uniqueness
3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile is unique due to the presence of both a formyl group and a propanenitrile group on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-8(3-2-4-10)5-11-9(7)6-12/h5-6,11H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWRIPIBVYARBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C1CCC#N)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide](/img/structure/B62136.png)
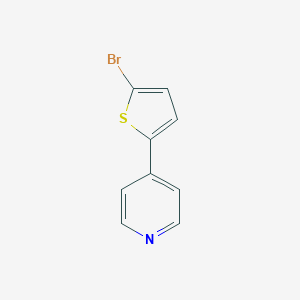

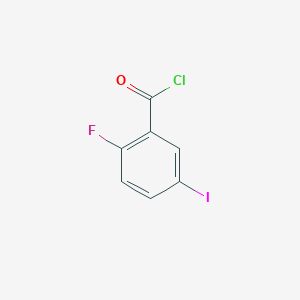
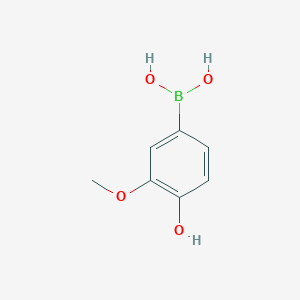
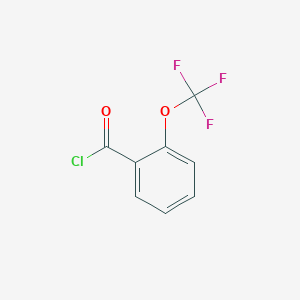
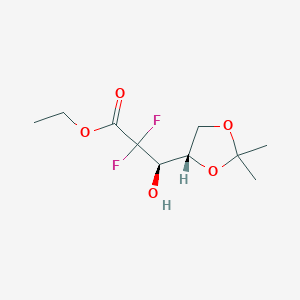
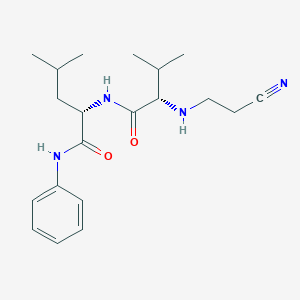
![5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol;hydrochloride](/img/structure/B62156.png)

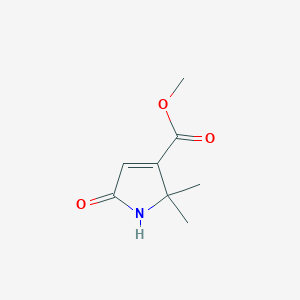
![2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid](/img/structure/B62164.png)
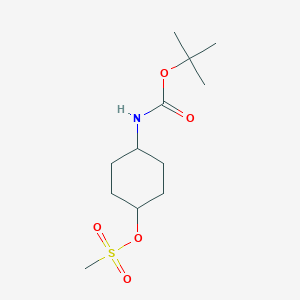
![2-Hydroxy-2-[(4-nitrobenzoyl)amino]acetic acid](/img/structure/B62168.png)
